3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate
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Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent the decomposition of phosgene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the use of phosgene, a highly toxic and reactive compound. The production facilities are equipped with advanced safety systems to handle and neutralize any accidental release of phosgene.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,4,4,5,5,6,6,6-Nonafluorohexanol and hydrochloric acid.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Tertiary amines like triethylamine are often used to facilitate the reactions.
Major Products
3,3,4,4,5,5,6,6,6-Nonafluorohexanol: Formed through hydrolysis.
Esters: Formed through esterification reactions with various alcohols.
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Utilized in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Employed in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate primarily involves its reactivity towards nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to substitution reactions. The presence of fluorine atoms enhances the compound’s stability and resistance to degradation, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl acrylate
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene
Uniqueness
3,3,4,4,5,5,6,6,6-Nonafluorohexyl carbonochloridate is unique due to its carbonochloridate functional group, which imparts distinct reactivity compared to other similar fluorinated compounds. This reactivity makes it valuable in specific synthetic applications where nucleophilic substitution is required.
Properties
CAS No. |
40678-17-9 |
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Molecular Formula |
C7H4ClF9O2 |
Molecular Weight |
326.54 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonochloridate |
InChI |
InChI=1S/C7H4ClF9O2/c8-3(18)19-2-1-4(9,10)5(11,12)6(13,14)7(15,16)17/h1-2H2 |
InChI Key |
JLPDNEGZZRIXGN-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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